molecular formula C15H21NO6S2 B12639706 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide

Cat. No.: B12639706
M. Wt: 375.5 g/mol
InChI Key: QAFWYMRVASCZCO-UHFFFAOYSA-N
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Description

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides This compound is characterized by the presence of a benzamide core, a sulfonyl group, and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfonyl group. The benzamide core is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.

    Substitution: The benzamide core can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzamide core.

Scientific Research Applications

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group and tetrahydrothiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
  • N-(3-cyanophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

Uniqueness

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21NO6S2

Molecular Weight

375.5 g/mol

IUPAC Name

4-(1,1-dioxothiolan-3-yl)sulfonyl-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C15H21NO6S2/c1-22-9-2-8-16-15(17)12-3-5-13(6-4-12)24(20,21)14-7-10-23(18,19)11-14/h3-6,14H,2,7-11H2,1H3,(H,16,17)

InChI Key

QAFWYMRVASCZCO-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C2CCS(=O)(=O)C2

Origin of Product

United States

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